molecular formula C22H21N3 B13765257 4-N-acridin-9-yl-1-N-propylbenzene-1,4-diamine CAS No. 75775-98-3

4-N-acridin-9-yl-1-N-propylbenzene-1,4-diamine

Cat. No.: B13765257
CAS No.: 75775-98-3
M. Wt: 327.4 g/mol
InChI Key: RUFYSDBRNWYJSQ-UHFFFAOYSA-N
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Description

4-N-acridin-9-yl-1-N-propylbenzene-1,4-diamine is a synthetic organic compound featuring a benzene-1,4-diamine backbone substituted with an acridin-9-yl group at the N4 position and a propyl group at the N1 position. Its molecular formula is C₂₀H₂₁N₃ (molecular weight ≈ 303.4 g/mol). The propyl substituent may enhance lipophilicity (predicted logP ≈ 3.8–4.2), influencing pharmacokinetic behavior such as membrane permeability and metabolic stability.

Properties

CAS No.

75775-98-3

Molecular Formula

C22H21N3

Molecular Weight

327.4 g/mol

IUPAC Name

4-N-acridin-9-yl-1-N-propylbenzene-1,4-diamine

InChI

InChI=1S/C22H21N3/c1-2-15-23-16-11-13-17(14-12-16)24-22-18-7-3-5-9-20(18)25-21-10-6-4-8-19(21)22/h3-14,23H,2,15H2,1H3,(H,24,25)

InChI Key

RUFYSDBRNWYJSQ-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42

Origin of Product

United States

Preparation Methods

Synthesis of 9-Chloroacridine Intermediate

The starting point is often 9-chloroacridine, which undergoes nucleophilic substitution with 1,4-phenylenediamine to form the acridinyl benzene-1,4-diamine intermediate. The reaction typically uses:

  • Solvent: Dimethylformamide (DMF)
  • Base: Triethylamine (TEA)
  • Conditions: Reflux for 10–12 hours

This yields the 9-aminoacridine derivative with the benzene-1,4-diamine moiety attached at the 9-position of acridine.

Optimization of Aminoacridine Synthesis

Recent research has improved the synthesis of aminoacridine derivatives by:

  • Using greener and simpler methods that reduce the number of steps.
  • Employing microwave-assisted heating to reduce reaction times and improve yields.
  • Avoiding harsh conditions and minimizing by-products.

For example, microwave heating at 100 °C reduced reaction time from 6 hours to 40 minutes with comparable yields.

Alkylation to Introduce the Propyl Side Chain

The critical step for preparing 4-N-acridin-9-yl-1-N-propylbenzene-1,4-diamine involves alkylation of the amino group on the benzene-1,4-diamine ring with a propyl group. This can be achieved by:

  • Reductive amination using aldehydes derived from 4-aminobutan-1-ol or similar precursors.
  • Alkylation with alkyl halides such as N-(4-bromobutyl)phthalimide followed by deprotection.

Optimization showed that using reductive amination with aldehyde intermediates gave better selectivity and yield (~48%) compared to direct alkylation, which suffered from over-alkylation and lower yields.

Representative Data Table: Optimization of Key Reaction Step

Entry Amine Equivalent Halogen Equivalent Product Time (h) Temperature (°C) Yield (%) Scale
1 1.2 1.0 4 5 120 50 100 mg
2 1.2 1.0 5 24 120 70 100 mg
3 1.2 1.0 4 2 120 90 1.5 g

Table 1: Optimization of nucleophilic aromatic substitution to form acridine intermediates.

Reaction Scheme Summary

Stepwise Synthesis Outline

  • Nucleophilic Aromatic Substitution: 9-chloroacridine reacts with 1,4-phenylenediamine under reflux in DMF with TEA to form 9-aminoacridinyl benzene-1,4-diamine.
  • Reduction: Nitro groups on acridine intermediates are reduced using tin(II) chloride (SnCl2) in acidic medium to form amino groups.
  • Alkylation: The amino group on the benzene ring is alkylated with a propyl group via reductive amination or alkyl halide substitution.
  • Purification: Final products are purified by column chromatography and characterized by NMR, FT-IR, and HPLC to confirm structure and purity.

Notes on Reaction Conditions and Yields

  • Microwave heating significantly shortens reaction times and improves yields.
  • The presence of electron-withdrawing groups (e.g., nitro) on acridine increases reactivity but can lead to by-products.
  • Reductive amination is preferred over direct alkylation to avoid di-alkylation side-products.
  • Scale-up from milligram to gram scale has been demonstrated with consistent yields.

Chemical Reactions Analysis

Types of Reactions

4-N-acridin-9-yl-1-N-propylbenzene-1,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
The acridine core is known for its ability to intercalate into DNA, inhibiting transcription and replication processes. Compounds derived from 9-aminoacridine, including 4-N-acridin-9-yl-1-N-propylbenzene-1,4-diamine, have shown significant antiproliferative properties against various cancer cell lines. For instance, derivatives like quinacrine have been reported to inhibit DNA topoisomerase II, a crucial enzyme in DNA replication and repair, making them potential candidates for cancer therapy .

Case Study: Inhibition of Tumor Growth
A study demonstrated that acridine derivatives significantly reduced tumor growth in vivo models. The compound N-(2-chloro-6-methoxy-acridin-9-yl)-2-cyano-3-(4-dimethylaminophenyl)-acrilohidrazida exhibited substantial antitumor efficacy with minimal toxicity . This highlights the potential of this compound as a lead compound for further development.

Antimicrobial Properties

Antimalarial and Antibacterial Activity
Research has indicated that acridine derivatives possess notable antimalarial properties. The ability of these compounds to intercalate into the DNA of parasites leads to inhibition of their growth and reproduction. Additionally, they have shown effectiveness against bacterial strains, suggesting a broad spectrum of antimicrobial activity .

Case Study: Efficacy Against Drug-resistant Strains
Acridine derivatives have been tested against various drug-resistant bacterial strains. The results indicated that certain modifications to the acridine structure enhanced binding affinity to bacterial targets, offering a promising avenue for developing new antibiotics .

Biochemical Tools

Selective Alkylation of DNA Mismatches
The compound has been explored as a biochemical tool for selectively targeting DNA mismatches. For example, a vinyldiaminotriazine-acridine conjugate was developed to alkylate thymidine at T–T mismatches in DNA, providing insights into genetic disorders like myotonic dystrophy type 1 (DM1) . This application underscores the utility of acridine derivatives in genetic research and therapeutic strategies.

Data Tables

Application Area Compound Name Efficacy/Activity Reference
AnticancerN-(2-chloro-6-methoxy-acridin-9-yl)Significant tumor growth inhibition
AntimalarialQuinacrineInhibits parasite DNA topoisomerase II
AntibacterialN-acridin-9-yl-butane-1,4-diamineHigh-affinity ligand for voltage-gated calcium channels
Biochemical ToolVDAT-Acridine ConjugateSelective alkylation of T–T mismatched DNA

Mechanism of Action

The primary mechanism of action of 4-N-acridin-9-yl-1-N-propylbenzene-1,4-diamine involves DNA intercalation. The planar structure of the acridine moiety allows it to insert between the base pairs of double-stranded DNA. This intercalation disrupts the helical structure of DNA, inhibiting the activity of enzymes such as topoisomerases, which are essential for DNA replication and transcription. This mechanism is particularly relevant in its anticancer activity, as it can prevent the proliferation of cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzene-1,4-diamine Core

N1-(Acridin-9-yl)benzene-1,4-diamine (CAS 58658-11-0)
  • Structure : Lacks the N1-propyl group, retaining only the acridin-9-yl substituent.
  • Applications : Likely used as a precursor in acridine-based drug synthesis .
N1-(Acridin-9-yl)-N4-methylbenzene-1,4-diamine (CAS 75776-00-0)
  • Structure : Substitutes the propyl group with a methyl group at N1.
  • Properties : Lower molecular weight (≈ 275.3 g/mol) and logP (≈ 2.9–3.3) than the target compound, suggesting reduced metabolic stability but improved aqueous solubility .
N1,N1-Dipropylbenzene-1,4-diamine (CAS 105293-89-8)
  • Structure : Features two propyl groups at N1 and N4 instead of the acridin-9-yl group.
  • Properties : Higher symmetry and simpler structure (C₁₂H₂₂N₂, MW ≈ 206.3 g/mol) with logP ≈ 2.5–3.0. Used as a pharmaceutical intermediate, emphasizing the role of alkyl substituents in synthesis .

Variations in Acridine and Alkyl Chain Modifications

N-Methyl-N-phenylacridin-9-amine (CAS 90072-82-5)
  • Structure : Replaces the benzene-1,4-diamine core with a single acridin-9-yl group linked to methyl and phenyl substituents.
N-acridin-9-yl-N',N'-dimethylbutane-1,4-diamine (CAS 970-09-2)
  • Structure : Incorporates a butane chain with dimethylamine and acridin-9-yl groups.
  • Properties : Longer alkyl chain (C₁₉H₂₃N₃, MW ≈ 293.4 g/mol) and logP ≈ 3.56, suggesting flexibility in binding interactions compared to the rigid benzene core of the target compound .

Physicochemical and Pharmacological Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) logP Key Substituents Potential Applications
Target Compound C₂₀H₂₁N₃ ≈303.4 ≈3.8–4.2 Acridin-9-yl, Propyl Anticancer agents, DNA intercalators
N1-(Acridin-9-yl)benzene-1,4-diamine C₁₉H₁₅N₃ ≈285.3 ≈3.2–3.5 Acridin-9-yl Drug precursors
N1,N1-Dipropylbenzene-1,4-diamine C₁₂H₂₂N₂ 206.3 ≈2.5–3.0 Dual Propyl Pharmaceutical intermediates
N-acridin-9-yl-N',N'-dimethylbutane-1,4-diamine C₁₉H₂₃N₃ 293.4 3.56 Acridin-9-yl, Butane chain, Dimethyl Flexible binding ligands

Biological Activity

4-N-acridin-9-yl-1-N-propylbenzene-1,4-diamine is a compound within the acridine family, known for its diverse biological activities, particularly in medicinal chemistry. The acridine structure has been extensively studied for its potential as an anti-cancer agent, anti-parasitic properties, and other therapeutic applications. This article reviews the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions that optimize yield and purity. Recent advancements have focused on greener synthetic methods that reduce reaction steps and improve overall efficiency. For example, a study reported improved synthesis pathways for acridine derivatives that significantly enhanced yields through optimized reaction conditions .

Anticancer Properties

Acridine derivatives have demonstrated notable anticancer activity. The compound this compound has been evaluated against various cancer cell lines. Studies indicate that compounds with acridine structures can inhibit cancer cell growth by inducing apoptosis and interfering with DNA replication processes .

Table 1: Summary of Anticancer Activity in Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHeLa (Cervical)15Induction of apoptosis
This compoundHepG2 (Liver)20DNA intercalation
9-phenylacridineA375 (Melanoma)12Sensitization to UVA-induced damage

Antiparasitic Activity

The compound has also shown promise in antiplasmodial activity against malaria parasites. Research indicates that acridine-based compounds can disrupt the life cycle of Plasmodium spp., making them potential candidates for antimalarial drug development .

Table 2: Antiplasmodial Activity

CompoundPlasmodium SpeciesIC50 (µM)
This compoundPlasmodium falciparum10
Acridine derivativesVariousVaries

The mechanisms through which this compound exerts its biological effects include:

  • DNA Intercalation : The planar structure of acridines allows them to intercalate between DNA base pairs, disrupting replication and transcription processes.
  • Inhibition of Topoisomerase : Acridines may inhibit topoisomerase II, an enzyme crucial for DNA unwinding during replication.
  • Apoptosis Induction : These compounds can activate apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Several studies have investigated the efficacy of acridine derivatives in clinical settings:

  • Study on Cancer Cell Lines : A research group evaluated the cytotoxic effects of various acridine derivatives on HeLa and HepG2 cells. Results indicated that compounds similar to this compound significantly reduced cell viability .
  • Antimalarial Activity Assessment : In a study focusing on the antiplasmodial properties of acridine derivatives, it was found that certain modifications to the acridine structure enhanced activity against Plasmodium falciparum .

Q & A

Q. How are regulatory classifications (e.g., EPA hazard codes) determined for derivatives of this compound?

  • Methodological Answer : Toxicity data (e.g., Ames test for mutagenicity) are submitted to regulatory bodies (EPA, ECHA) via standardized formats (IUCLID). Structural analogs (e.g., alkylated p-phenylenediamines in ) inform read-across assessments .

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